molecular formula C12H15Cl2N3O2 B1523334 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride CAS No. 1311314-88-1

{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride

Cat. No.: B1523334
CAS No.: 1311314-88-1
M. Wt: 304.17 g/mol
InChI Key: SIQADYMDEVMRFS-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, an imidazole group, and an amine group. Benzodioxol is a type of aromatic ether that is often found in pharmaceuticals and natural products . Imidazole is a heterocyclic aromatic organic compound that is widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxol and imidazole groups are both aromatic, which could contribute to the compound’s stability .

Scientific Research Applications

Synthesis of Novel Derivatives

Microwave Assisted Synthesis : The study by Kamila, Ankati, and Biehl (2011) explores the microwave-assisted synthesis of novel functionalized hydantoin derivatives converted to 5-(Z) arylidene-4H-imidazoles. This synthesis method highlights the role of microwave irradiation in facilitating chemical reactions, offering a faster and more efficient route for producing complex molecules with potential pharmacological activities Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives and Their Conversion to 5-(Z) Arylidene-4H-imidazoles.

Anticancer Agents : Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, evaluating their anticancer activity against HepG2 and PC12 cell lines. This research underscores the significance of structural modification in developing compounds with enhanced anticancer efficacy Synthesis of Some New Benzimidazole–Thiazole Derivatives as Anticancer Agents.

ADMET Prediction : Rashid (2020) designed and synthesized bis-benzimidazole derivatives, investigating their anticancer activities and predicting ADMET properties to identify potential lead compounds for further development. This study illustrates the integration of synthetic chemistry and computational predictions to streamline the drug development process Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent.

Antimicrobial Activity

Novel Antimicrobial Derivatives : Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines with significant antibacterial and antifungal activities. The exploration of these compounds for antimicrobial applications highlights the continuous search for new agents to combat resistant microbial strains Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many drugs containing imidazole are used as antifungal agents .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of benzodioxol, imidazole, and amine groups, it could be of interest in medicinal chemistry, particularly in the development of new pharmaceuticals .

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.2ClH/c1-13-6-12-14-5-9(15-12)8-2-3-10-11(4-8)17-7-16-10;;/h2-5,13H,6-7H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQADYMDEVMRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 2
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 3
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride

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